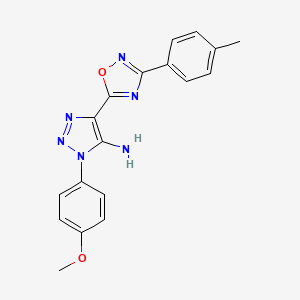
1-(4-methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H16N6O2 and its molecular weight is 348.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
- Some derivatives of 1,2,4-triazole, including structures similar to 1-(4-methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, have demonstrated antimicrobial activities. A study by Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and found them to possess good or moderate activities against test microorganisms. Similarly, Başoğlu et al. (2013) reported the antimicrobial activities of azole derivatives, highlighting the potential of these compounds in combating microbial infections (Bektaş et al., 2007) (Başoğlu et al., 2013).
Anticancer Activity
- The anticancer potential of 1,2,4-triazole and oxadiazole derivatives has been explored. Yakantham et al. (2019) synthesized 1,2,4-oxadiazol-3-ylmethoxy phenyl isoxazol-5-yl-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives and tested them against human cancer cell lines. They observed good to moderate activity, indicating the potential of these compounds in cancer research (Yakantham et al., 2019).
Nematocidal Activity
- Compounds related to 1,2,4-oxadiazole derivatives have shown promise as nematicides. Liu et al. (2022) reported that certain 1,2,4-oxadiazole derivatives exhibited good nematocidal activity against Bursaphelenchus xylophilus, a significant pest, and suggested their potential as lead compounds for nematicide development (Liu et al., 2022).
Catalysis in Green Chemistry
- 1,2,4-Triazole derivatives have been utilized in green chemistry for catalyzing C-C cross-coupling reactions. Bumagin et al. (2018) synthesized such derivatives and employed them as ligands in palladium(II) complexes, which were effective catalysts in aqueous media. This study underscores the role of these compounds in promoting environmentally friendly chemical reactions (Bumagin et al., 2018).
Anti-Cancer Metal Ion Complexes
- The potential of 1,2,4-triazole compounds in forming metal ion complexes with anticancer activity has been explored. Ghani and Alabdali (2022) synthesized gold (III) and nickel (II) metal ion complexes using a tetrazole-triazole compound, demonstrating significant cytotoxic effects on breast cancer cell lines (Ghani & Alabdali, 2022).
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-11-3-5-12(6-4-11)17-20-18(26-22-17)15-16(19)24(23-21-15)13-7-9-14(25-2)10-8-13/h3-10H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAAUKPBCYGAKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

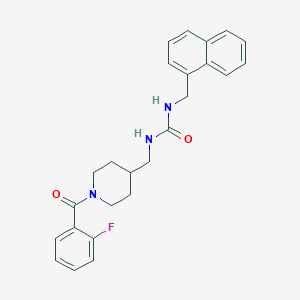
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406027.png)
![(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane](/img/structure/B2406030.png)
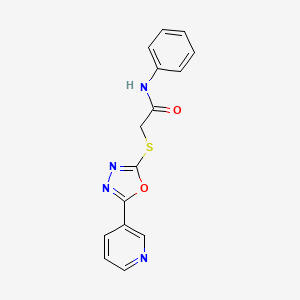
![2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2406034.png)
![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)
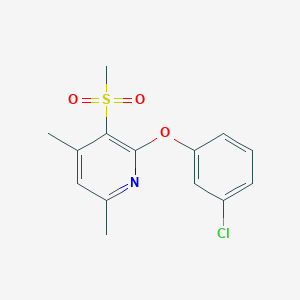
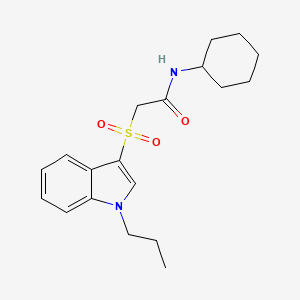
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)
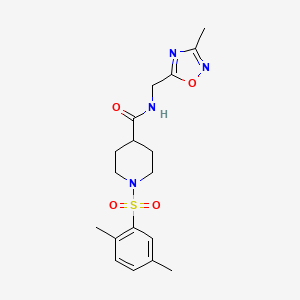
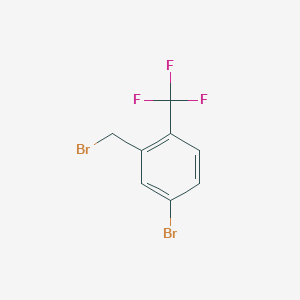
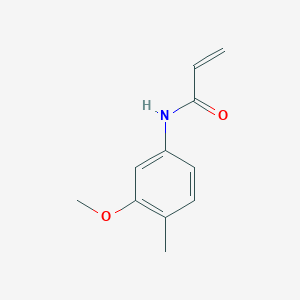
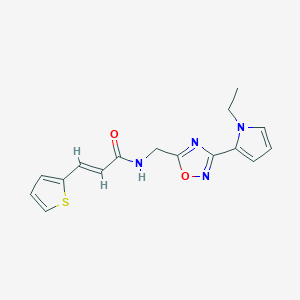
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)